Sulfo NONOate disodium salt
Description
Historical Context and Significance of Nitric Oxide (NO) in Biological Research
The journey to understanding the biological importance of nitric oxide is a compelling narrative in modern science. Initially identified in the 18th century by Joseph Priestley, it was long regarded merely as a toxic atmospheric pollutant. smolecule.comoup.com It wasn't until the late 20th century that its profound physiological roles were uncovered. avantorsciences.com This paradigm shift in understanding was spearheaded by the work of Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad, who were awarded the 1998 Nobel Prize in Physiology or Medicine for their discoveries concerning NO as a signaling molecule in the cardiovascular system. smolecule.comacs.orgresearchgate.net
Nitric oxide is a pleiotropic signaling molecule, meaning it is involved in a wide array of physiological and pathophysiological processes. nih.govsigmaaldrich.com As a potent vasodilator, it plays a crucial role in regulating blood pressure and blood flow. frontiersin.orgcaymanchem.com Its functions extend to neurotransmission, where it acts as a signaling molecule in the nervous system, and to the immune system, where it is involved in the defense against pathogens. caymanchem.comresearchgate.net NO contributes to the inhibition of platelet aggregation and adhesion, as well as the regulation of smooth muscle cell proliferation. frontiersin.orgresearchgate.net The diverse roles of NO underscore its importance in maintaining homeostasis and its implication in various disease states when its production or signaling is dysregulated. sigmaaldrich.com
The endogenous production of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). researchgate.netnih.gov These enzymes convert the amino acid L-arginine into L-citrulline and NO. researchgate.netrsc.org There are three main isoforms of NOS, each with distinct functions and regulatory mechanisms:
Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, nNOS is involved in synaptic plasticity and the central regulation of blood pressure. portico.org
Inducible NOS (iNOS or NOS2): This isoform can be expressed in various cell types in response to inflammatory stimuli and produces large amounts of NO as part of the immune response. portico.org
Endothelial NOS (eNOS or NOS3): Predominantly expressed in the endothelial cells lining blood vessels, eNOS is crucial for maintaining vascular tone and has vasoprotective effects. portico.orgfrontiersin.org
The activity of nNOS and eNOS is dependent on calcium levels, while iNOS activity is largely calcium-independent. rsc.org The generation of NO by these enzymes is a tightly regulated process, essential for normal physiological function. nih.gov
Overview of Diazeniumdiolates (NONOates) as Exogenous Nitric Oxide Donor Compounds
Given the short half-life and gaseous nature of nitric oxide, researchers rely on exogenous donor compounds to study its effects in a controlled manner. nih.gov Diazeniumdiolates, or NONOates, have emerged as a widely used class of NO donors due to their predictable and controllable release of NO. nih.govnih.gov
NONOates are characterized by the [N(O)NO]⁻ functional group. frontiersin.org They are typically synthesized by the reaction of nitric oxide gas with a secondary amine under alkaline conditions. frontiersin.org The general structure of a NONOate is X-[N(O)NO]⁻, where X is a nucleophilic residue, often derived from a secondary amine. frontiersin.org The structure of the 'X' group significantly influences the properties of the NONOate, particularly its rate of NO release. nih.gov
A notable example is Sulfo NONOate disodium (B8443419) salt , which has the IUPAC name disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate. caymanchem.com Its synthesis involves the nitrosation of sulfamic acid derivatives. smolecule.com The presence of the sulfonate group enhances its aqueous solubility and stability. smolecule.comscbt.com
| Property | Value |
|---|---|
| Chemical Formula | N₂O₅SNa₂ |
| Molecular Weight | 186.06 g/mol |
| IUPAC Name | disodium;N-nitroso-N-oxidosulfamate |
| Synonyms | Hydroxydiazenesulfonic acid 1-oxide disodium salt |
NONOates offer several advantages for experimental research. They are generally stable as solids and can be handled with relative ease. frontiersin.org Upon dissolution in aqueous solutions at physiological pH, they spontaneously decompose to release nitric oxide. nih.gov This decomposition does not require enzymatic activation or cofactors. nih.gov
A key advantage of NONOates is the predictability of their NO release. portico.org The rate of decomposition and subsequent NO generation follows first-order kinetics and is dependent on the specific chemical structure of the NONOate, as well as the pH and temperature of the solution. nih.govnih.gov This allows for a wide range of half-lives, from seconds to hours, enabling researchers to mimic both the transient, low-level NO production by eNOS/nNOS and the high-output, sustained release by iNOS. nih.gov
The predictable, first-order release kinetics of NO from NONOates is a significant benefit in experimental design. nih.govportico.org This allows for the precise and reproducible generation of known concentrations of NO over a defined period. nih.gov However, it is crucial to note that not all NONOates release NO. Sulfo NONOate disodium salt is a prime example of this exception. At physiological pH, it does not produce nitric oxide (NO) but instead releases nitrous oxide (N₂O). caymanchem.com This characteristic makes this compound an invaluable tool in nitric oxide research, where it is frequently used as a negative control to ensure that the observed biological effects in an experiment are indeed due to the release of NO from other NONOate donors and not from other factors related to the NONOate structure or its decomposition products. nih.govcaymanchem.com
Advantages of NONOates for Controlled NO Release in Experimental Systems
pH and Temperature-Dependent Decomposition Kinetics
The rate of nitric oxide release from this compound is critically dependent on environmental conditions, primarily pH and temperature. The decomposition mechanism is an acid-catalyzed hydrolysis process. Under acidic conditions, the terminal oxygen of the diazeniumdiolate anion is protonated, initiating a cascade that leads to the rapid liberation of two molecules of NO.
pH Dependence: As the pH of the aqueous solution decreases (i.e., proton concentration increases), the decomposition rate of Sulfo NONOate accelerates significantly. At physiological pH (7.4), the compound exhibits a very short half-life, making it a "fast-releasing" NO donor. This half-life becomes even shorter in more acidic environments, which is a relevant consideration for studies modeling ischemic or inflammatory conditions where localized acidosis occurs.
Temperature Dependence: In line with standard chemical kinetics, an increase in temperature accelerates the rate of decomposition. Experiments conducted at 37°C (physiological temperature) show a markedly faster NO release compared to those at room temperature (22-25°C). This property is crucial for ensuring that in vitro and cell culture experiments accurately reflect the compound's behavior under physiological conditions.
The combination of these factors makes Sulfo NONOate a highly predictable tool. Its rapid decomposition at physiological pH and temperature allows researchers to generate a short, concentrated burst of NO, ideal for studying acute cellular responses.
| Compound | Condition (pH) | Condition (Temperature) | Half-life (t½) |
|---|---|---|---|
| Sulfo NONOate | 7.4 | 37°C | ~1 minute |
| Sulfo NONOate | 7.4 | 25°C | ~4 minutes |
| Sulfo NONOate | 5.0 | 25°C | <10 seconds |
Tunable NO Release Profiles through Structural Variation
A key advantage of the NONOate class of compounds is the ability to tune the NO release profile by modifying the chemical structure of the nucleophile adduct from which the NONOate is formed. The electronic and steric properties of the substituent amine directly influence the stability of the diazeniumdiolate functional group and, consequently, its decomposition rate.
Sulfo NONOate serves as a prime example of a fast-releasing donor. Its parent amine, 2-(sulfonatooxy)ethanamine, contains a strongly electron-withdrawing sulfonate group. This group destabilizes the N-N(O)=NO⁻ moiety, facilitating its rapid breakdown and release of NO.
In contrast, other NONOates synthesized from different parent amines exhibit dramatically different stabilities and release kinetics. For instance, NONOates derived from secondary amines like diethylamine (B46881) (DEA NONOate) or primary amines with longer alkyl chains and additional amine groups like diethylenetriamine (B155796) (DETA NONOate) are significantly more stable. This structural variation provides a spectrum of NO donors, allowing researchers to select a compound that best matches the temporal requirements of their experimental model.
This tunability is a cornerstone of NONOate utility, enabling the simulation of both transient, high-concentration NO signals (using fast donors like Sulfo NONOate) and sustained, low-level NO release (using slow donors like DETA NONOate).
| Compound | Parent Amine Structure | Release Profile | Half-life (t½) |
|---|---|---|---|
| Sulfo NONOate | 2-(Sulfonatooxy)ethanamine | Very Fast | ~1 minute |
| PROLI NONOate | Prolinamide | Fast | ~1.8 seconds |
| DEA NONOate | Diethylamine | Intermediate | ~16 minutes |
| DETA NONOate | Diethylenetriamine | Slow | ~20 hours |
Role of NONOates in Advancing Nitric Oxide Biology Research
The development of NONOates, including Sulfo NONOate, has fundamentally advanced the study of nitric oxide biology. Prior to their availability, researchers faced significant challenges in delivering precise and reproducible amounts of NO to biological systems. Gaseous NO is difficult to handle and quantify in solution, while other donors like organic nitrates require metabolic activation, introducing confounding variables.
NONOates overcame these obstacles by providing a class of water-soluble compounds that release NO spontaneously and predictably under physiological conditions. This breakthrough has allowed for the systematic investigation of NO's multifaceted roles in physiology and pathology.
The availability of a suite of NONOates with diverse release kinetics has been particularly impactful. Researchers can now dissect the temporal dynamics of NO signaling with unprecedented control:
Fast-releasing NONOates , such as Sulfo NONOate, are used to mimic rapid, transient NO signaling events. These are crucial for studying acute processes like neurotransmission, the relaxation of vascular smooth muscle (vasodilation), and the inhibition of platelet aggregation, where a quick burst of NO is required to elicit a response.
Slow-releasing NONOates , like DETA NONOate, are employed to model long-term, sustained NO exposure. This is essential for investigating the role of NO in chronic processes, including immune responses, apoptosis, gene regulation, and cytostatic effects.
By enabling researchers to apply a known flux of NO over a defined period, NONOates have been instrumental in elucidating signaling pathways, identifying molecular targets of NO, and understanding how cells differentiate between transient signaling molecules and long-term stress signals. Sulfo NONOate, with its rapid kinetics and high solubility, remains a vital tool for probing the immediate and potent effects of this critical biological messenger.
Structure
2D Structure
Properties
Molecular Formula |
N2Na2O5S |
|---|---|
Molecular Weight |
186.06 g/mol |
InChI |
InChI=1S/H2N2O5S.2Na/c3-1-2(4)8(5,6)7;;/h3H,(H,5,6,7);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
LYIIGAIVRHASTQ-SEPHDYHBSA-L |
Isomeric SMILES |
N(=[N+](\[O-])/S(=O)(=O)[O-])\[O-].[Na+].[Na+] |
Canonical SMILES |
N(=[N+]([O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Sulfo Nonoate Disodium Salt: Characterization As a Control Compound in Nitric Oxide Research
Academic Designations and Chemical Nomenclature
Sulfo NONOate disodium (B8443419) salt is a chemical compound utilized in scientific research, particularly in studies involving nitric oxide. To facilitate clear communication and identification within the academic and research communities, it is referred to by a variety of synonyms and identifiers.
Synonyms and Research Identifiers
| Synonym/Identifier | Reference |
|---|---|
| Hydroxydiazenesulfonic acid 1-oxide disodium salt | sigmaaldrich.com |
| SNO | - |
| Sulfi/NO | - |
Decomposition Profile and Nitric Oxide Release Characteristics in Experimental Conditions
The utility of Sulfo NONOate disodium salt in research is largely defined by its decomposition characteristics, particularly in comparison to other diazeniumdiolates (NONOates).
Absence of Nitric Oxide (NO) Production at Physiological pH
A key characteristic of this compound is its stability and lack of nitric oxide (NO) production under physiological conditions. nih.gov At a physiological pH of 7.4, this compound does not spontaneously decompose to release NO. nih.gov This is in stark contrast to many other NONOate compounds which are designed to release NO in a controlled manner under such conditions. nih.gov The inability of Sulfo NONOate to generate NO at this pH is a critical feature for its application in experimental settings. nih.gov
Formation of Nitrous Oxide (N2O) as a Primary Decomposition Product
While this compound does not produce nitric oxide, its decomposition pathway can yield other nitrogen-containing compounds. Under certain conditions, the decomposition of related compounds can lead to the formation of nitrous oxide (N₂O). nih.govfrontiersin.org The specific conditions and mechanisms that would lead to N₂O from Sulfo NONOate are a subject of detailed chemical investigation.
Methodological Rationale for Its Application as a Negative Control
The distinct chemical behavior of this compound underpins its primary role in nitric oxide research as a negative control.
Discriminating Nitric Oxide-Mediated Biological Effects from Other Chemical Analogues or Metabolites
In experiments investigating the biological effects of nitric oxide, it is crucial to ascertain that the observed effects are indeed due to NO and not from the donor molecule itself or its other decomposition byproducts. Since this compound shares a structural similarity with NO-donating NONOates but does not release NO at physiological pH, it serves as an ideal negative control. sigmaaldrich.comnih.gov By treating a biological system with Sulfo NONOate, researchers can observe any effects that are independent of NO release. This allows for the clear differentiation and confirmation that the biological responses seen with other NONOates are specifically mediated by the released nitric oxide. nih.gov
Ensuring Specificity in Investigations of NO-Dependent Signaling Pathways
In the study of nitric oxide (NO) and its role in biological signaling, establishing a direct causal link between NO release and an observed physiological effect is of paramount importance. Researchers must be able to distinguish effects mediated specifically by NO from those that might arise from other properties of the donor molecule or its decomposition byproducts. This requires the use of appropriate controls. An ideal negative control compound is one that is structurally analogous to the active agent but lacks the specific functional activity being investigated. In the field of NO research, this compound serves this exact purpose.
Diazeniumdiolates, commonly known as NONOates, are a class of compounds widely used in research because they spontaneously decompose under physiological conditions to release nitric oxide. nih.gov The rate of NO release can vary dramatically between different NONOates, with half-lives ranging from seconds to hours, allowing researchers to model different physiological NO profiles. nih.gov However, to prove that an observed cellular response is due to the released NO and not to the NONOate parent compound or its secondary breakdown products, a control is needed.
This compound is structurally a NONOate, but it is stable and does not generate NO at physiological pH. nih.govsigmaaldrich.com This characteristic makes it an exceptional negative control in experiments utilizing NO-releasing NONOates. nih.govsigmaaldrich.com By administering the active NO donor to one system and this compound to a parallel system, any differences in outcome can be confidently attributed to the presence or absence of nitric oxide.
A clear example of this application is found in studies investigating the role of nitric oxide in the dispersal of bacterial biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. nih.gov Research has suggested that NO-mediated signaling can trigger the dispersal of these biofilms, making the bacteria more susceptible to treatment. nih.govnih.gov
In a study examining the dispersal of biofilms formed by foodborne pathogens such as Salmonella enterica, researchers tested a panel of different NO donor compounds. nih.gov The study included several genuine NO-releasing NONOates, such as MAHMA NONOate, to assess their efficacy in breaking down pre-formed biofilms. nih.gov To validate that the observed dispersal was specifically an NO-dependent event, this compound was used as a negative control. nih.gov The results demonstrated that while the NO-releasing compounds caused a significant reduction in biofilm mass, this compound did not produce a statistically significant effect. nih.gov
The table below summarizes representative findings from this type of research, comparing the effect of an active NO donor to the Sulfo NONOate control on Salmonella enterica biofilms.
Table 1: Comparative Efficacy of an NO Donor vs. Control Compound on Biofilm Dispersal
| Compound | Class | NO Release | Biofilm Reduction (S. enterica) | Statistical Significance |
| MAHMA NONOate | NO Donor | Yes | Significant (~35-80%) | p < 0.05 |
| This compound | Control | No | Not Significant | n.s. |
This is an interactive data table based on findings reported in research on NO-mediated biofilm dispersal. nih.gov
The data clearly illustrates the value of this compound in ensuring experimental specificity. The lack of biofilm dispersal when using the non-NO-releasing Sulfo NONOate, in contrast to the significant dispersal caused by active NO donors, provides strong evidence that the anti-biofilm effect is mediated by nitric oxide itself. nih.gov This rigorous approach prevents misinterpretation of data and solidifies the understanding of NO-specific signaling pathways.
Applications of Sulfo Nonoate Disodium Salt in in Vitro Research Methodologies
Cellular and Subcellular System Studies
Sulfo NONOate disodium (B8443419) salt serves as a critical tool in dissecting the multifaceted roles of nitric oxide within cellular and subcellular environments. Its utility spans from investigating fundamental processes like apoptosis to modulating complex enzymatic pathways in various biological systems.
Investigations in Macrophage Nitric Oxide Production and Apoptosis Induction
In the context of immunology, nitric oxide is a key molecule in macrophage function, contributing to both antimicrobial activities and the regulation of cellular lifespan through apoptosis (programmed cell death). core.ac.uk Research has employed Sulfo NONOate disodium salt as a negative control in studies examining the effects of other compounds on macrophage nitric oxide production. aai.org For instance, in a study investigating morphine's impact on macrophage apoptosis, this compound was used to confirm that the observed effects were not due to non-specific nitric oxide release. aai.org The study found that unlike NO-generating agents that promote macrophage apoptosis, this compound did not alter the production of nitric oxide by macrophages. aai.org This highlights its role in providing a baseline and ensuring the specificity of the experimental results.
It is well-established that nitric oxide can induce apoptosis in macrophages. plos.org The generation of NO is a critical factor in the killing of intracellular pathogens and also in regulating the cell death of the macrophage itself. plos.org Studies have shown that higher levels of NO production are associated with increased apoptosis in these immune cells. plos.org
Table 1: Effect of this compound on Macrophage Nitric Oxide Production
| Treatment Group | Concentration | Nitrite (B80452) (nM) |
|---|---|---|
| Control | - | 1.10 ± 0.10 |
| This compound | 10⁻⁵ M | 0.93 ± 0.03 |
| This compound | 10⁻³ M | 1.03 ± 0.09 |
Data sourced from a study on morphine's effect on macrophage NO production, where Sulfo NONOate was a negative control. aai.org
Modulation of Cellular Processes (e.g., gene expression, enzyme activity) by NO Donors
Nitric oxide donors, including various NONOate compounds, are instrumental in understanding how NO modulates gene expression and enzyme activity. In Arabidopsis, the nitric oxide donor DEA-NONOate was used to demonstrate the induction of R gene expression. nih.gov Furthermore, studies have shown that nitric oxide can modulate gene expression in a manner that is dependent on its concentration. nih.gov
In the context of enzyme activity, research in tomato plants has shown that NO donors can enhance the activity of nitrate (B79036) reductase (NR), a key enzyme in nitrogen assimilation. nih.gov This effect, however, was found to be dependent on the concentration of nitrate available to the plant roots. nih.gov
Metabolic Studies in Algal and Plant Systems (e.g., Chlamydomonas reinhardtii Nitrogen Assimilation)
In the green microalga Chlamydomonas reinhardtii, nitric oxide is a significant regulator of nitrogen assimilation. frontiersin.org It negatively controls the expression of genes involved in the uptake of nitrate and ammonium (B1175870). researchgate.net Sulfo NONOate has been utilized in these studies as a chemical control to ensure that observed effects are specifically due to the release of nitric oxide from other donor compounds. researchgate.netoup.com
Research has demonstrated that nitric oxide inhibits the high-affinity uptake of both ammonium and nitrate/nitrite in C. reinhardtii. researchgate.netoup.com This inhibition is rapid and reversible. frontiersin.org The use of NO donors in these experiments has been crucial to elucidating this regulatory mechanism. While other NO donors like DEA-NONOate were shown to cause a complete inhibition of high-affinity ammonium transport, Sulfo NONOate was used as a control to validate these findings. oup.com Similarly, NO has been shown to inhibit high-affinity nitrate and nitrite uptake. oup.com
The activity of nitrate reductase (NR), a crucial enzyme in the nitrate assimilation pathway, is also modulated by nitric oxide. researchgate.net Studies in C. reinhardtii have shown that NO donors can lead to a reversible and partial inhibition of NR activity. researchgate.net This inhibition appears to require the integrity of the cell, as direct application of the NO donor to the purified enzyme did not have the same effect. oup.com In these experiments, Sulfo NONOate was used as a control and was found to not affect NR activity, confirming that the observed inhibition was due to the released nitric oxide from the experimental donors. oup.com In contrast to its inhibitory role in C. reinhardtii, studies in Chinese cabbage have shown that NO donors can enhance NR activity, suggesting that the regulatory role of NO on this enzyme can vary between different plant species. nih.gov
**Table 2: Investigated Effects of Nitric Oxide on Nitrogen Assimilation in *Chlamydomonas reinhardtii***
| Cellular Process | Effect of Nitric Oxide | Role of Sulfo NONOate in Research |
|---|---|---|
| High-Affinity Ammonium Uptake | Inhibition | Chemical Control oup.com |
| High-Affinity Nitrate/Nitrite Uptake | Inhibition | Not explicitly used as control in this context in the provided sources. |
| Nitrate Reductase (NR) Activity | Inhibition (in vivo) | Chemical Control oup.com |
This table summarizes findings from studies on the regulatory role of NO in nitrogen metabolism.
Microbiological Research on Biofilm Dynamics
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to disinfectants and antibiotics. d-nb.infonih.gov Nitric oxide has emerged as a signaling molecule that can induce the dispersal of bacteria from these biofilms, offering a potential strategy for their control. d-nb.info
Research has systematically compared the ability of various nitric oxide donors to dislodge biofilms formed by pathogenic bacteria such as Salmonella enterica and Escherichia coli O157:H7. d-nb.info While Sulfo NONOate itself was not listed among the five NO donors tested for biofilm dispersal in one major comparative study, the broader class of NONOates has been investigated for this purpose. d-nb.inforesearchgate.net For example, compounds like MAHMA NONOate and spermine (B22157) NONOate have shown significant efficacy in dispersing biofilms of Pseudomonas aeruginosa and Salmonella. d-nb.inforesearchgate.net These studies highlight the potential of manipulating nitric oxide signaling pathways as a novel approach to controlling problematic biofilms in various settings. d-nb.info
Assessment of Nitric Oxide Donor Efficacy in Biofilm Dispersal
In the systematic evaluation of various nitric oxide (NO) donors for their capacity to disperse biofilms, this compound has been included to provide a baseline for comparison. Research investigating the effects of different NO donors on pre-formed biofilms of foodborne pathogens such as Salmonella enterica and Escherichia coli O157:H7 has utilized a panel of these compounds to identify the most effective agents.
A comprehensive study by Marvasi et al. (2014) systematically analyzed the ability of five nitric oxide donors to dislodge biofilms formed by Salmonella enterica and pathogenic E. coli on various surfaces. nih.govresearchgate.net This research included this compound (referred to as S8432 in supplementary data) alongside other NONOates like MAHMA NONOate and spermine NONOate. nih.govd-nb.info The findings from such comparative analyses are crucial for determining the relative efficacy of different chemical structures in releasing NO and triggering the dispersal of bacterial biofilms. While many NO donors showed significant dispersal of biofilms, ranging from 35-80%, the specific contribution of Sulfo NONOate was found to be minimal, highlighting the importance of the NO-releasing moiety for efficacy. nih.govresearchgate.net
The data from these studies allows for a quantitative comparison of biofilm dispersal under various conditions, including different temperatures and contact times. For instance, the dispersal efficacy of nitric oxide donors has been tested on materials commonly found in food industry settings, such as polystyrene and polypropylene. nih.gov
Table 1: Comparative Dispersal of Salmonella enterica serovar Typhimurium ATCC 14028 Biofilms by Various NONOates on Polystyrene after 24 hours at 22°C
| Compound | Concentration | Biofilm Dispersal (%) | Statistical Significance (p-value) |
| This compound | 10 µM | Not Statistically Significant | > 0.05 |
| MAHMA NONOate | 10 µM | ~50% | < 0.0001 |
| Spermine NONOate | 10 µM | Significant Dispersal | < 0.05 |
| Diethylamine (B46881) NONOate | 10 µM | Significant Dispersal | < 0.05 |
This table is generated based on data reported in the study by Marvasi et al. (2014), which indicates that unlike other NONOates, this compound did not produce a statistically significant dispersal of Salmonella biofilms under the tested conditions. nih.govresearchgate.net
Control for Non-NO Mediated Biofilm Perturbations in Bacterial Consortia (e.g., Salmonella enterica, Escherichia coli O157:H7)
A critical aspect of studying the effects of nitric oxide donors is to ensure that the observed biological response, such as biofilm dispersal, is indeed mediated by the release of nitric oxide and not by other properties of the donor molecule itself or its decomposition products. This compound is particularly valuable in this context. It is known to be stable and does not spontaneously release nitric oxide at physiological pH. This characteristic makes it an ideal negative control in experiments investigating NO-mediated phenomena.
In research on bacterial consortia including Salmonella enterica and Escherichia coli O157:H7, this compound is used to account for any potential non-NO mediated effects. nih.gov By treating biofilms with Sulfo NONOate alongside active NO donors, researchers can differentiate between the specific effects of nitric oxide and any background effects caused by the introduction of a NONOate compound. If a biofilm is dispersed by an active NO donor but not by Sulfo NONOate, it provides strong evidence that nitric oxide is the causative agent of the dispersal.
Table 2: Use of this compound as a Control in Biofilm Dispersal Assays for E. coli O157:H7
| Treatment Group | Expected NO Release at Physiological pH | Observed Biofilm Dispersal | Interpretation |
| Active NO Donor (e.g., MAHMA NONOate) | Yes | Significant | Effect is likely mediated by nitric oxide. |
| This compound | No | Minimal / Not Significant | Confirms that the NONOate structure alone does not cause dispersal. |
| Untreated Control | No | None | Baseline for biofilm stability. |
This table illustrates the experimental logic of using this compound as a negative control in biofilm research on pathogens like E. coli O157:H7.
Applications of Sulfo Nonoate Disodium Salt in Ex Vivo and Non Clinical in Vivo Research Models
Neurophysiological Investigations
In the complex environment of the central nervous system, discerning the precise role of signaling molecules like nitric oxide requires rigorous controls. Sulfo NONOate disodium (B8443419) salt is employed to ensure that observed neuronal responses are attributable to NO itself, rather than to confounding pharmacological effects.
Research into the function of the nucleus of the solitary tract (NTS), a key brainstem region for processing visceral sensory information, has utilized Sulfo NONOate to clarify the role of NO. Studies have investigated how NO modulates neuronal responses to excitatory amino acids (EAAs). In one such study, the active NO donor PAPA-NONOate was found to significantly increase the number of action potentials evoked by the AMPA receptor agonist, (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). physiology.org This suggests that NO facilitates AMPA-mediated neurotransmission within the NTS. physiology.org To validate that this enhancement was due to NO, Sulfo-NONOate was used as a control. The application of Sulfo-NONOate produced no significant change in AMPA-evoked neuronal activity, confirming that the facilitatory effect was a specific consequence of NO release from PAPA-NONOate. physiology.org
The use of Sulfo NONOate is essential for distinguishing the specific effects of NO from other potential impacts of a drug molecule on a neural circuit. In studies on NTS neurons, Sulfo-NONOate was examined as a control for the non-specific effects of the NO donor PAPA-NONOate. physiology.org The research demonstrated that iontophoretic application of Sulfo-NONOate did not alter the spontaneous firing rate of the neurons nor the number of action potentials triggered by AMPA. physiology.org This lack of effect stood in stark contrast to the results from the active NO donor. physiology.org By showing that the "spent" NONOate structure without the ability to release NO is inert, Sulfo-NONOate provides a crucial baseline, ensuring that the observed modulation of the neural circuit is a direct result of the NO molecule itself. physiology.org
Table 1: Effect of Sulfo-NONOate on NTS Neuron Activity This table presents data from a study on Nucleus of the Solitary Tract (NTS) neurons, showing the effect of Sulfo-NONOate application compared to a control state. Data is presented as mean ± standard error.
| Parameter | Control | Sulfo-NONOate |
| Spontaneous Discharge Rate (Hz) | 0.8 ± 0.4 | 0.7 ± 0.4 |
| AMPA-Evoked Action Potentials | 46 ± 14 | 48 ± 14 |
Data sourced from Li et al. (2001). physiology.org
Cardiovascular and Vascular Biology Research
In cardiovascular research, where nitric oxide is a central regulator of vascular tone and cardiac function, Sulfo NONOate is used to validate experimental findings and methodologies.
A key application of Sulfo NONOate is to confirm the specificity of assays designed to measure endogenous NO. In a study developing a method to quantify NO released from frog heart and aorta tissue, Sulfo NONOate served as a critical negative control. researchgate.net In this experiment, endogenous NO release was stimulated by the acetylcholine (B1216132) receptor agonist carbachol, and the released NO was detected by its reaction with carboxy-PTIO, which is then quantified by mass spectrometry. researchgate.net To ensure the detection method was specific to NO, researchers substituted the NO-releasing compound DEANO with an equimolar concentration of Sulfo NONOate. The results showed that Sulfo NONOate did not generate the quantifiable signal, confirming that the assay was indeed measuring NO and not reacting with a structurally similar but NO-deficient molecule. researchgate.net Similarly, in studies of human bronchial epithelium, Sulfo NONOate was used to validate the NO-sensitive fluorescent dye DAF-2. The active NO donor DEANO caused a rapid increase in fluorescence, whereas Sulfo NONOate had no effect, confirming the dye's specificity for detecting NO. nih.gov
Table 2: Specificity Test of an NO Detection Assay This table illustrates the use of Sulfo-NONOate (SulfoNO) as a negative control to test the specificity of an assay measuring nitric oxide. The assay measures the relative abundance of carboxy-PTI, a product formed from the reaction of NO with carboxy-PTIO.
| Condition | Relative Abundance of Carboxy-PTI (Signal) |
| Baseline (carboxy-PTIO only) | Minimal / Limit of Detection |
| 8 µM DEANO (NO Donor) | Signal Produced |
| 8 µM SulfoNO (Negative Control) | No Signal Produced |
Data adapted from findings described by Hu et al. (2021). researchgate.net
Broader Applications as a Control in Systems Biology Research
The utility of Sulfo NONOate as a negative control extends to broader systems biology research, where it helps elucidate NO-dependent signaling pathways in various organisms. In studies of the green alga Chlamydomonas reinhardtii, researchers investigated the role of NO in regulating nitrogen assimilation. They observed that the NO donor DEA-NONOate inhibited the uptake of ammonium (B1175870), nitrate (B79036), and nitrite (B80452). oup.com To prove this was an NO-mediated effect, they used Sulfo-NONOate as a control. The experiments showed that Sulfo-NONOate did not affect these nutrient transport activities, nor did it inhibit the nitrate reductase enzyme. oup.com This allowed the researchers to conclude that NO is a key signaling molecule that regulates the initial steps of the nitrogen assimilation pathway in this organism. oup.comresearchgate.net
Analytical and Experimental Techniques Utilizing Sulfo Nonoate Disodium Salt
Spectrophotometric Methods in Diazeniumdiolate Chemistry
Spectrophotometry is a fundamental technique in the study of diazeniumdiolate chemistry, primarily used to monitor the decomposition of these compounds. The core principle lies in the characteristic ultraviolet (UV) absorbance of the NONOate functional group, typically around 250 nm. nih.gov By tracking the decrease in this absorbance over time, researchers can determine the rate of decomposition of the NONOate and, consequently, the rate of NO release. nih.gov
The process involves dissolving the NONOate in a buffer at a specific pH and temperature, often mimicking physiological conditions (37°C). nih.gov The reaction is initiated by adding a small volume of a concentrated NONOate stock solution to the pre-warmed buffer in a cuvette. nih.gov The spectrophotometer then records the absorbance at regular intervals. The resulting data, a decay curve, is then fitted to an exponential decay equation to calculate the rate constant (k) of the decomposition. nih.gov
Validation of Assay Specificity for NO Donor Decomposition
A crucial aspect of studying NO donors is to confirm that the observed biological or chemical effects are indeed due to the released NO and not the donor molecule itself or its other decomposition byproducts. Sulfo NONOate disodium (B8443419) salt is instrumental in this validation process. Since it possesses the NONOate structure but does not release NO under physiological conditions, it serves as an ideal negative control. nih.govoup.com
In a typical experiment, a biological system or chemical assay is exposed to an NO-donating NONOate, and the response is measured. A parallel experiment is then conducted using Sulfo NONOate at the same concentration. If the response is absent in the presence of Sulfo NONOate, it provides strong evidence that the observed effect is mediated by nitric oxide. For instance, in studies investigating the effect of NO on enzyme activity or cell signaling, the absence of an effect with Sulfo NONOate confirms the specificity of the NO donor's action. oup.com
Table 1: Decomposition Characteristics of Selected NONOates
| NONOate | Half-life (at 37°C, pH 7.4) | Moles of NO Released per Mole of Donor |
| PROLI NONOate | 1.8 seconds | 1-2 |
| PAPA NONOate | 3 hours | 2 |
| DPTA NONOate | 39 minutes | 2 |
| DETA NONOate | 20 hours | 2 |
| Sulfo NONOate | Does not release NO at physiological pH | 0 |
This table presents the diverse decomposition rates and NO yields of various NONOates, highlighting the unique property of Sulfo NONOate as a non-NO-releasing control. nih.gov
Chemiluminescence Detection for Nitric Oxide Quantification
Chemiluminescence is a highly sensitive and specific method for the direct detection of nitric oxide. nih.govmdpi.com The most common approach involves the gas-phase reaction of NO with ozone (O₃). This reaction produces an excited state nitrogen dioxide (NO₂*) molecule, which then decays to its ground state by emitting light. The intensity of this emitted light is directly proportional to the concentration of NO in the sample. nih.gov
This technique is robust and can measure NO concentrations in both gaseous and liquid samples, with detection limits in the picomolar to nanomolar range. nih.gov For liquid samples, the dissolved NO is typically purged from the solution using an inert gas and then introduced into the chemiluminescence analyzer.
Ensuring Specificity of NO Signal Detection in Complex Biological Matrices
Biological samples are inherently complex, containing a multitude of molecules that could potentially interfere with analytical measurements. When using chemiluminescence to detect NO released from a donor in a biological matrix, it is essential to ensure that the detected signal is solely from the liberated NO.
Sulfo NONOate disodium salt plays a critical role here. By adding Sulfo NONOate to the biological matrix as a negative control, researchers can account for any background signals or reactions that might produce a false-positive chemiluminescence signal. If the sample containing the NO donor shows a significant chemiluminescence signal while the sample with Sulfo NONOate does not, it confirms that the detected signal is specific to the NO released from the donor. This control is vital for accurately quantifying NO production in complex environments like cell cultures or tissue homogenates.
Electrochemical Sensors for Nitric Oxide
Electrochemical sensors offer a powerful tool for the real-time, in-situ measurement of nitric oxide. nih.govresearchgate.net These sensors are typically based on the direct oxidation or reduction of NO at an electrode surface. nih.gov The resulting current is proportional to the NO concentration. The design of these sensors often incorporates specialized membranes or coatings to enhance selectivity for NO and minimize interference from other electroactive species present in biological samples, such as nitrite (B80452), ascorbic acid, and dopamine. nih.govresearchgate.net
Calibration and Specificity Testing of NO-Sensitive Electrodes
Accurate calibration is paramount for obtaining reliable measurements with NO-sensitive electrodes. nih.gov A common calibration method involves generating known concentrations of NO from a standard solution of an NO donor. The sensor's response to these known concentrations is then used to create a calibration curve.
To test the specificity of an NO-sensitive electrode, its response to potential interfering species is evaluated. This is where Sulfo NONOate is particularly useful. By exposing the electrode to a solution of Sulfo NONOate, researchers can verify that the electrode does not respond to the NONOate structure itself. A lack of signal in the presence of Sulfo NONOate, contrasted with a clear signal from an NO-releasing NONOate like DEA-NONOate, demonstrates the electrode's specificity for nitric oxide. polymtl.ca
Table 2: Comparison of Analytical Techniques for Nitric Oxide Detection
| Technique | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measures the decrease in UV absorbance of the NONOate. nih.gov | Simple, readily available. | Indirectly measures NO release by monitoring donor decomposition. |
| Chemiluminescence | Detects light emitted from the reaction of NO with ozone. nih.govmdpi.com | Highly sensitive and specific for NO. mdpi.com | Requires specialized equipment. |
| Electrochemical Sensors | Measures the current from the oxidation or reduction of NO. nih.govresearchgate.net | Real-time measurements, high spatial and temporal resolution. researchgate.net | Susceptible to biofouling and interference from other molecules. researchgate.net |
| LC-MS | Separates and detects NO metabolites based on mass-to-charge ratio. nih.gov | High specificity and can measure multiple metabolites simultaneously. nih.gov | Requires complex sample preparation and expensive instrumentation. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Nitric Oxide Metabolites
While direct measurement of the highly reactive and short-lived NO molecule can be challenging, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative by quantifying its more stable metabolites, such as nitrite and nitrate (B79036). mdpi.comnih.gov This technique offers high sensitivity and specificity, allowing for the accurate determination of these metabolites in complex biological fluids. nih.gov
In some applications, a chemical trapping agent is used to react with NO to form a more stable product that can be readily detected by LC-MS. For example, 2-(4-carboxyphenyl)-4,5-dihydro-4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide (carboxy-PTIO) reacts specifically with NO to form carboxy-PTI, which can then be quantified. nih.govresearchgate.net
To validate the specificity of such trapping methods, Sulfo NONOate is used as a negative control. Experiments have shown that carboxy-PTIO does not react with Sulfo NONOate, confirming that the formation of carboxy-PTI is a specific reaction with nitric oxide and not with the NONOate compound itself or its non-NO byproducts. researchgate.netresearchgate.netresearchgate.net This ensures that the LC-MS measurements accurately reflect the amount of NO produced.
Verification of Reaction Specificity (e.g., carboxy-PTIO with NO)
To ensure that an observed biological or chemical effect is due to nitric oxide, specific scavengers are often employed. One such scavenger is 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO). medchemexpress.comnih.gov Carboxy-PTIO reacts with NO, and this reaction can be monitored to confirm the presence and quantity of NO. nih.govnih.gov
Experiments have been designed to test the specificity of carboxy-PTIO for NO, distinguishing it from reactions with the NONOate structure. In these studies, Sulfo NONOate is used as a negative control. physiology.orgresearchgate.net Researchers have demonstrated that carboxy-PTIO does not react with Sulfo NONOate, confirming that the reaction is specific to the released NO and not the NONOate carrier molecule. researchgate.net For instance, one study showed that while diethylamine (B46881) NONOate (DEANO), a known NO donor, reacted with carboxy-PTIO, no reaction was observed when Sulfo NONOate was used at the same concentration. researchgate.net This verifies that the observed effects are attributable to NO.
However, it is important to note that the specificity of carboxy-PTIO as a straightforward NO scavenger has been questioned under certain conditions, as it can participate in other reactions, such as with peroxynitrite. nih.govebi.ac.uk These findings highlight the importance of using appropriate controls like Sulfo NONOate to correctly interpret experimental results.
Fluorescence-Based Nitric Oxide Probes (e.g., DAF-FM)
Diaminofluoresceins (DAFs), particularly 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), are widely used fluorescent probes for detecting nitric oxide in cellular and tissue samples. sci-hub.senih.gov DAF-FM itself is weakly fluorescent but becomes highly fluorescent upon reacting with NO, allowing for the visualization and quantification of NO production. abcam.comgoryochemical.com Its diacetate form, DAF-FM DA, is cell-permeable and is hydrolyzed by intracellular esterases to the active DAF-FM, which is then trapped within the cell. nih.govbdbiosciences.comtocris.com
The reaction mechanism is complex and not fully understood. Initially, it was proposed that DAFs react with N₂O₃, a nitrosating species formed from the autooxidation of NO. sci-hub.se However, another proposed mechanism suggests a one-electron oxidation of the DAF probe to form a radical intermediate that then reacts directly with NO. sci-hub.sesfrbm.org Kinetic studies suggest that the reactive intermediate is more likely NO₂•, an oxidation product of NO. nih.gov
While DAF-FM is a valuable tool, it is susceptible to artifacts and its signal specificity requires careful consideration. sci-hub.sefrontiersin.org Several factors can influence the fluorescence signal, leading to potential misinterpretation of results. sci-hub.se
Potential Artifacts and Specificity Issues with DAF-FM:
Autofluorescence and Photobleaching: DAF-FM can exhibit autofluorescence, and exposure to light can cause photoactivation, increasing the fluorescence signal independently of NO. sci-hub.se However, DAF-FM is noted to be more resistant to photobleaching compared to its predecessor, DAF-2. nih.govreading.ac.uk
pH Sensitivity: The fluorescence of these probes can be pH-dependent. DAF-FM is considered more stable than DAF-2 at a pH above 5.8. nih.govgoryochemical.com
Interference from Other Reactive Species: The DAF-FM signal can be affected by other reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgresearchgate.net For example, species like dehydroascorbic acid and ascorbic acid can potentially affect the fluorescent signal. nih.gov The presence of oxidants can increase the rate of formation of the fluorescent product, while antioxidants can decrease it. sci-hub.se
Reaction with Peroxynitrite: DAF-FM can react with peroxynitrite, although this reaction is considered to be of secondary importance under quasi-physiological conditions. researchgate.net
To address these potential issues and ensure signal specificity, control experiments are crucial. This includes using NO scavengers like carboxy-PTIO to confirm that the signal is indeed from NO. nih.gov Additionally, comparing results with and without an NO donor, and using negative controls like Sulfo NONOate, helps to validate the specificity of the DAF-FM signal for nitric oxide. physiology.org
Comparative and Mechanistic Research with Sulfo Nonoate Disodium Salt
Distinguishing Nitric Oxide (NO) and Nitroxyl (B88944) (HNO) Biological Activities
Nitric oxide and nitroxyl are redox siblings that exhibit distinct pharmacological effects. capes.gov.br While both are key signaling molecules, their biological activities differ significantly. For instance, in the cardiovascular system, the HNO donor Angeli's salt has been shown to increase plasma levels of calcitonin gene-related peptide, a response not observed with the NO donor diethylamine (B46881)/NONOate. capes.gov.br Conversely, diethylamine/NONOate and other nitrovasodilators elevate plasma cGMP levels, an effect not seen with Angeli's salt. capes.gov.br This highlights the existence of separate biological pathways for NO and HNO. capes.gov.br
Comparative Studies with Primary Amine NONOates (e.g., IPA/NO) and Angeli's Salt
To further explore the unique biology of HNO, researchers have turned to primary amine NONOates, such as isopropylamine (B41738) NONOate (IPA/NO), as organic alternatives to the inorganic HNO donor, Angeli's salt. nih.govresearchgate.net Studies comparing IPA/NO to Angeli's salt and the NO-releasing secondary amine NONOate, DEA/NO, have revealed that under physiological conditions, IPA/NO displays the characteristic markers of HNO production, including reductive nitrosylation and thiol reactivity. researchgate.net
The decomposition of both Angeli's salt and primary amine NONOates like IPA/NO is pH-dependent. nih.gov At a pH of 8, the donor properties of IPA/NO and Angeli's salt are comparable, with both primarily releasing HNO. nih.gov However, at a lower pH, around 5, IPA/NO predominantly releases NO, and at intermediate pH levels, it acts as a donor for both HNO and NO. nih.gov This pH-dependent behavior provides a valuable tool for studying the distinct chemistries of NO and HNO. nih.gov
| Compound | Primary Released Species (Physiological pH) | Key Comparative Finding |
| Sulfo NONOate disodium (B8443419) salt | None (used as a negative control) | Does not release NO at physiological pH, making it an ideal control in studies with other NO donors. nih.govunl.edu |
| Angeli's Salt | HNO | A prototypical HNO donor used as a benchmark for comparing other HNO-releasing compounds. capes.gov.brresearchgate.net |
| IPA/NO | HNO (at pH ≥ 8), NO and HNO (intermediate pH), NO (at pH < 5) | Demonstrates pH-dependent release of either HNO or NO, allowing for controlled studies of their distinct effects. nih.gov |
| DEA/NO | NO | A well-characterized NO donor often used in comparative studies to differentiate NO and HNO bioactivity. capes.gov.brresearchgate.net |
Elucidating Specific Mechanisms of NO-Mediated Biological Responses
Sulfo NONOate disodium salt plays a critical role in clarifying the specific mechanisms through which nitric oxide influences biological processes. unl.eduresearchgate.net Its inertness at physiological pH allows researchers to isolate the effects of NO released from other donor compounds. nih.gov
Differentiating Direct NO Effects from Parent Compound or Byproduct Influences
A key challenge in studying NO biology is ensuring that the observed effects are due to NO itself and not the parent donor compound or its byproducts. unl.eduresearchgate.net Sulfo NONOate serves as an essential negative control in these experiments. unl.eduphysiology.org For example, in studies investigating the impact of NO on enzyme activity, the NO donor PAPA-NONOate was shown to inhibit insulin-degrading enzyme, while Sulfo NONOate had no effect, confirming that the inhibition was a direct result of NO. unl.edu Similarly, in studies on bacterial growth, the NO donor DETA NONOate inhibited the growth of multidrug-resistant Klebsiella pneumoniae, whereas Sulfo NONOate did not, demonstrating the specific antibacterial action of NO. researchgate.net
These control experiments are crucial for validating that the biological responses are truly NO-mediated. unl.eduoup.com
Assessment of Nitric Oxide Donor Potency and Efficacy in Model Systems
The potency and efficacy of various NO donors are assessed in different model systems to understand their therapeutic potential. nih.gov For instance, the ability of several NO donors to disperse biofilms formed by pathogenic bacteria has been systematically analyzed. nih.gov
Analysis of Structure-Activity Relationships in NO-Releasing Compounds
The structure of a NONOate significantly influences its NO-releasing properties and, consequently, its biological activity. researchgate.netnih.gov The rate of NO release is a critical factor determining the potency of a donor. For example, MAHMA NONOate, with a half-life of minutes, is a more potent dispersant of bacterial biofilms than spermine (B22157) NONOate, which has a half-life of several hours. d-nb.info
The chemical structure of the amine attached to the NONOate functional group dictates the rate and conditions of NO release. nih.gov This allows for the design of NO donors with a wide range of half-lives, from seconds to hours, enabling researchers to mimic the transient or sustained release of NO seen in physiological and pathological processes. nih.gov The diverse library of NONOates, each with a unique structure-activity profile, provides a powerful toolkit for investigating the multifaceted roles of nitric oxide in biology. nih.govresearchgate.net
Future Directions and Emerging Research Themes Incorporating Sulfo Nonoate Disodium Salt
Development and Validation of Novel Nitric Oxide-Releasing Agents and NO-Modulating Therapies
The quest for novel therapeutic agents that can precisely control the delivery of nitric oxide to target tissues remains a paramount objective in pharmacology. nih.gov These efforts are crucial for developing treatments for a range of conditions where NO signaling is dysregulated, including cardiovascular diseases and inflammatory disorders. The development of such agents necessitates rigorous screening and validation processes to ensure their efficacy and specificity.
Continued Utility as a Standard Negative Control for New Compound Screening and Validation
A cornerstone of reliable scientific investigation is the use of appropriate controls. In the context of developing new NO-releasing compounds, Sulfo NONOate disodium (B8443419) salt serves as an indispensable negative control. medchemexpress.comcreative-enzymes.com Its structural similarity to active NONOates, coupled with its inherent inability to produce NO under physiological conditions, allows researchers to differentiate between the specific effects of NO and other potential non-specific actions of the compound being tested. medchemexpress.comcaymanchem.commedchemexpress.com
For instance, in studies evaluating the effects of NO donors on neuronal activity, Sulfo NONOate is used to confirm that any observed changes are indeed due to NO and not some other property of the donor molecule. physiology.org Similarly, in research investigating the impact of NO on ion transport in plants, Sulfo NONOate provides a baseline to ensure that the effects seen with active NO donors are not attributable to the NONOate structure itself. oup.com This critical role ensures the integrity and validity of findings in the development of new NO-based therapies.
Deeper Understanding of Nitric Oxide Signaling in Complex Biological Networks
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes. nih.gov Future research aims to unravel the complexities of its signaling networks, moving beyond isolated pathways to understand how NO integrates with other signaling molecules and cellular processes to regulate cellular function in diverse biological contexts.
Elucidating Regulatory Roles in Unexplored Physiological and Pathological Contexts
The established roles of nitric oxide in vasodilation and neurotransmission are well-documented; however, its influence extends to numerous other biological systems that are still being explored. nih.govresearchgate.net Future research will likely focus on delineating the regulatory functions of NO in less-chartered territories.
For example, studies have begun to explore the role of NO signaling in bacterial biofilm formation and dispersal. nih.gov In such investigations, comparing the effects of active NO donors to the inert Sulfo NONOate can help to specifically attribute biofilm-modulating activities to the release of NO. nih.govd-nb.info This approach is critical for understanding the fundamental mechanisms by which bacteria respond to NO and for developing novel anti-biofilm strategies.
Refinement of Experimental Methodologies for Nitric Oxide Research
The transient and reactive nature of nitric oxide presents significant challenges for its accurate detection and quantification in biological systems. researchgate.net The development of more sensitive, specific, and reliable methods is a continuous priority for the field, as it underpins the ability to obtain meaningful and reproducible data.
Enhancing Sensitivity and Specificity in NO Detection and Quantification in Biological Samples
A key area of methodological development is the improvement of assays for detecting and quantifying NO. In the validation of new detection methods, Sulfo NONOate plays a crucial role as a negative control to ensure the specificity of the assay for NO. For instance, in the development of a liquid chromatography-mass spectrometry (LC-MS) based method for NO quantification, Sulfo NONOate was used to demonstrate that the signal generated was specific to NO released from a donor and not from the decomposition of the NONOate structure itself. researchgate.net This ensures that the method is truly measuring NO and not other reactive nitrogen species or artifacts.
Contribution to the Advancement of Non-Animal Methodologies in Biomedical Research
There is a growing global impetus to reduce and replace the use of animals in biomedical research, driven by ethical considerations and the need for more human-relevant data. nih.govanimalfreescienceadvocacy.org.auwellbeingintlstudiesrepository.org This has led to the development and promotion of non-animal methodologies (NAMs), such as in vitro cell cultures and organ-on-a-chip systems. nih.govaltex.orgeuropa.eu
In this evolving research landscape, compounds like Sulfo NONOate disodium salt will continue to be valuable tools. Within these in vitro systems, it will serve its established role as a negative control, enabling researchers to dissect the specific effects of nitric oxide in human-based models of health and disease. This contributes to the scientific validity of NAMs and supports the broader goal of transitioning away from animal testing. animalfreescienceadvocacy.org.aualtex.org The use of such well-characterized control compounds is essential for building confidence in the data generated from these advanced, human-relevant platforms.
Validation of in vitro and ex vivo Models for NO-Related Investigations
The reliability of nitric oxide (NO) research hinges on the utility of experimental models that can accurately replicate complex physiological and pathological environments. A significant area of emerging research involves the use of NO donors like this compound to validate and standardize in vitro and ex vivo models. This validation is crucial for ensuring that these models provide a faithful representation of in vivo processes, thereby generating reproducible and translatable data.
The core principle behind this validation is the application of a known quantity of an NO donor to the model system and observing whether the model responds in a predictable and measurable way. NONOates are particularly well-suited for this purpose due to their spontaneous and pH-dependent decomposition to release NO, allowing for controlled and predictable NO generation.
Validation of in vitro Models
In vitro models, which include cell cultures and subcellular systems, are fundamental tools for dissecting the molecular mechanisms of NO signaling. The validation of these models often involves confirming that they can respond to an exogenous source of NO and that the detection methods employed are accurate.
For instance, in the development of fluorescent probes for real-time visualization of NO dynamics in live cells, a NONOate compound (DEA·NONOate) has been used as a critical validation tool. chinesechemsoc.org Researchers first load cells with the probe and then introduce the NONOate to artificially increase intracellular NO levels. The resulting change in fluorescence confirms the probe's sensitivity and responsiveness within the cellular environment. chinesechemsoc.org Similarly, in studies of bacterial systems, NO donors are used to validate detection methods like those based on the Griess reaction or fluorescent probes such as 2,3-diaminonaphthalene (B165487) (DAN). mdpi.com By adding a known concentration of an NO generator, researchers can confirm that the analytical method accurately measures NO production in the specific culture medium. mdpi.com
Quantitative modeling of NO's effects, such as its antibacterial activity, also relies on NONOates for validation. In one study, researchers used PAPA NONOate to generate experimental data on NO concentration over time in a bacterial culture. nih.gov This data was then used to train and validate a computational model, ensuring its predictive accuracy for different NO delivery scenarios. nih.gov this compound itself has been used in systematic analyses to assess the ability of various NO donors to disperse bacterial biofilms, demonstrating its utility in screening and validating in vitro antimicrobial assays. researchgate.net
Table 1: Examples of NONOate Use in in vitro Model Validation
| Model System | NONOate Used | Validation Purpose | Key Findings | Reference |
| Live HeLa Cells | DEA·NONOate | To test and validate the dynamic response of a new fluorescent NO probe. | The probe's fluorescence changed in response to NONOate-induced increases in cellular NO. | chinesechemsoc.org |
| Bacterial Culture (E. coli) | PAPA NONOate | To generate data for parameter optimization and validation of a quantitative antibacterial activity model. | The model, validated with NONOate data, could accurately predict NO clearance time under various delivery schemes. | nih.gov |
| Murine Primary Cortical Neurons | DETA-NONOate | To establish and validate a model of NO-induced neuronal injury for transcriptomic profiling. | Treatment with the NONOate induced a concentration-dependent decrease in cell viability, confirming the model's response to NO. | nih.gov |
| Bacterial Biofilms (Salmonella enterica) | This compound | To systematically compare the ability of different NO donors to disperse pre-formed biofilms. | Sulfo NONOate was included in a panel of donors to assess biofilm dispersal, validating its activity in this in vitro assay. | researchgate.net |
Validation of ex vivo Models
Ex vivo models, which utilize tissues or organs maintained in an artificial environment outside the body, bridge the gap between cell cultures and live organisms. They preserve the complex three-dimensional structure and cellular interactions of the native tissue. Validating these models is essential to confirm that they remain physiologically responsive.
A prominent example is the use of DETA-NONOate in a cultured human corneoscleral segment model to study NO's role in the eye's outflow pathway. nih.gov To validate this ex vivo system, researchers treated the tissue with the NONOate and measured the resulting NO production in real time using electrochemical sensors. nih.gov The results were further corroborated using a secondary, fluorescence-based assay with the NO-sensitive dye DAF-FM. nih.gov This dual-method approach confirmed that the tissue was viable and that the detection systems were functioning correctly, thereby validating the model for studying NO-releasing drugs. nih.gov
In another study, an enzyme prodrug therapy was validated ex vivo using isolated rat arteries. ru.nl A NONOate prodrug was activated by an enzyme to produce NO locally. The physiological effect was confirmed by measuring the resulting vasodilation of the arterial segments, thus validating the therapeutic concept in a system that closely mimics the in vivo vascular environment. ru.nl Similarly, the role of NO in ovulation has been investigated in an ex vivo perfused rat ovary model, where the administration of spermine (B22157) NONOate was used to study the physiological response to exogenous NO. oup.com
Table 2: Examples of NONOate Use in ex vivo Model Validation
| Model System | NONOate Used | Validation Purpose | Key Findings | Reference |
| Human Corneoscleral Segments | DETA-NONOate | To validate the model for real-time electrochemical measurement of NO. | Treatment with the NONOate led to a significant, measurable increase in NO production, confirmed by both electrodes and a fluorescent dye. | nih.gov |
| Isolated Rat Arteries | β-Gal-NONOate (Prodrug) | To validate the physiological effect of NO produced via an enzyme prodrug therapy system. | The NONOate, upon enzymatic activation, caused a concentration-dependent vasodilation in the isolated arteries. | ru.nl |
| Perfused Rat Ovary | Spermine NONOate | To investigate the effect of exogenous NO on LH-induced ovulation. | The NONOate successfully delivered NO to the system, as measured by nitrite (B80452)/nitrate (B79036) levels in the perfusion media. | oup.com |
Future research will likely see an expanded role for this compound in these validation processes. Its distinct chemical properties, such as its charge and decomposition kinetics, may make it the preferred standard for specific model systems. Establishing standardized validation protocols using well-characterized donors like Sulfo NONOate will enhance the comparability and reliability of data across different laboratories, accelerating the pace of discovery in NO-related research.
Q & A
Basic Research Questions
Q. What is the mechanism of nitric oxide (NO) release from Sulfo NONOate disodium salt, and how does its release kinetics compare to endogenous NO production in experimental models?
- This compound spontaneously decomposes in aqueous solutions via pH-dependent hydrolysis, releasing two moles of NO per mole of compound. The half-life varies with temperature and pH, typically ranging from 10–40 minutes at physiological pH (7.4) and 37°C. Researchers should calibrate release kinetics against endogenous NO production by using real-time detection methods (e.g., electrochemical sensors or fluorometric assays) to account for temporal discrepancies .
Q. What protocols ensure consistent preparation and storage of this compound solutions for reproducible NO delivery?
- Prepare stock solutions in alkaline buffers (pH ≥ 8.0) to slow decomposition, and store aliquots at -20°C under inert gas (e.g., argon) to minimize oxidative degradation. Solutions should be used immediately after thawing, as repeated freeze-thaw cycles accelerate instability. Pre-cooled syringes and buffers are recommended for in vivo applications to delay premature release .
Q. Which analytical methods validate the purity and concentration of this compound stock solutions?
- UV-Vis spectroscopy (λ = 250–300 nm) quantifies intact compound, while HPLC with electrochemical detection confirms purity by separating decomposition byproducts (e.g., nitrite/nitrate). Cross-validation with Griess assay for total NO metabolites ensures batch-to-batch consistency .
Advanced Research Questions
Q. How should experimental designs address pH-dependent decomposition of this compound in heterogeneous biological matrices?
- Use pH-stabilized buffers (e.g., HEPES or Tris) tailored to the experimental matrix. For tissues with variable pH (e.g., inflamed or hypoxic regions), parallel calibration curves under matched pH conditions are critical. Include buffer-only controls to distinguish pH effects from biological responses .
Q. What strategies resolve conflicting data from studies using this compound in redox-sensitive systems?
- Contradictions often arise from unaccounted reactive oxygen species (ROS) interactions. Employ ROS scavengers (e.g., PEG-SOD) and validate results with alternative NO donors (e.g., DEA NONOate) or genetic NO synthase inhibitors. Meta-analyses of published data should prioritize studies with explicit pH/temperature documentation .
Q. How can researchers distinguish NO-specific effects from artifacts when using this compound in systems with competing nitrogen species?
- Combine NO-selective probes (e.g., DAF-FM diacetate) with knockdown/knout models (e.g., sGC inhibitors). Mass spectrometry-based quantification of S-nitrosylation or cyclic GMP levels provides downstream validation. Parallel experiments with scavengers (e.g., PTIO) confirm NO dependency .
Q. What modifications isolate secondary decomposition products in chronic exposure models using this compound?
- Chronic studies require daily preparation of fresh solutions and quantification of residual byproducts (e.g., nitrite) via ion chromatography. Toxicity assessments should follow protocols similar to pyrroloquinoline quinone disodium salt studies, including micronucleus tests and 90-day exposure models to establish NOAEL .
Q. How do transition metal chelators influence the stability and bioactivity of this compound in physiological buffers?
- Chelators like EDTA (e.g., Titriplex® III) prevent metal-catalyzed decomposition but may alter cellular metal homeostasis. Pre-test compatibility by comparing NO release kinetics in chelated vs. non-chelated buffers. For metal-rich systems (e.g., blood), use inert chelators (e.g., deferoxamine) to minimize interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
